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An In-depth Technical Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: Nomenclature,

Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged

heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to purines and

tryptophan has made it a valuable component in the design of bioactive molecules, particularly

as a hinge-binding element in kinase inhibitors.[2] This guide provides a comprehensive

technical overview of a specific derivative, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine,

delving into its systematic IUPAC nomenclature, synthetic strategies, and its significance as a

building block in the development of targeted therapeutics.

PART 1: Decoding the IUPAC Name: A Systematic
Approach
The formal IUPAC name, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is derived from a

systematic set of rules for naming fused heterocyclic systems. Understanding this

nomenclature is fundamental for unambiguous scientific communication.
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Identifying the Parent Heterocycle: The Fused Ring
System
The core of the molecule is a fused bicyclic system composed of a pyrrole ring and a pyridine

ring. According to IUPAC rules, the parent component of a fused heterocyclic system is

typically the one containing nitrogen.[1][3] In this case, both rings contain nitrogen. The next

consideration is the size of the rings; however, here we have a five-membered ring fused to a

six-membered ring. The name is constructed by taking the name of the larger, nitrogen-

containing ring, pyridine, as the base and adding a prefix for the smaller ring, pyrrole, which is

modified to "pyrrolo".

The fusion is indicated by letters that designate the sides of the parent heterocycle. The

pyridine ring is lettered 'a' for the 1,2-bond, 'b' for the 2,3-bond, and so on. The pyrrole ring is

fused at the 'b' face of the pyridine ring (the 2,3-bond), leading to the name pyrrolo[2,3-

b]pyridine.

Numbering the Fused System
The numbering of the fused pyrrolo[2,3-b]pyridine system follows a specific set of IUPAC

guidelines. The numbering starts from an atom in the larger ring that is not part of the fusion,

and proceeds in a manner that gives the heteroatoms the lowest possible locants. For 1H-

pyrrolo[2,3-b]pyridine, the numbering is as follows:

Figure 1: IUPAC Numbering of the 1H-pyrrolo[2,3-b]pyridine Scaffold.

The "1H" in the name indicates the position of the saturated atom (indicated hydrogen) in the

pyrrole ring, which is at position 1.

Incorporating Substituents
With the parent scaffold correctly named and numbered, the substituents are added as prefixes

in alphabetical order:

A bromo group is located at position 5.

A methyl group is located at position 4.
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Combining these elements gives the full, unambiguous IUPAC name: 5-bromo-4-methyl-1H-
pyrrolo[2,3-b]pyridine.

PART 2: Synthesis and Characterization
The synthesis of substituted 7-azaindoles is a topic of significant interest in organic and

medicinal chemistry. Various synthetic strategies have been developed to access this important

scaffold.

General Synthetic Strategies for 7-Azaindoles
Several named reactions are well-established for the synthesis of the 7-azaindole core,

including:

Bartoli Indole Synthesis: This method involves the reaction of a nitro-substituted pyridine with

a vinyl Grignard reagent.

Fischer Indole Synthesis: A classic method that utilizes a pyridine-derived hydrazine and an

aldehyde or ketone under acidic conditions.

Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-ortho-toluidine

derivative.

More contemporary methods often involve transition-metal-catalyzed cross-coupling reactions

to construct the pyrrole ring onto a functionalized pyridine precursor.

Plausible Synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-
b]pyridine
A specific, detailed experimental protocol for the synthesis of 5-bromo-4-methyl-1H-
pyrrolo[2,3-b]pyridine is not readily available in a single, consolidated source. However, a

plausible and efficient route can be designed based on established methodologies for the

synthesis of substituted 7-azaindoles. A common strategy involves the construction of the

pyrrolo ring onto a pre-functionalized pyridine.

Proposed Synthetic Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-3-bromo-4-methylpyridine Protection of Amino Group Sonogashira Coupling with Trimethylsilylacetylene Deprotection of TMS group Intramolecular Cyclization Bromination at C5 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

Figure 2: Proposed Synthetic Workflow for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Spectroscopic Characterization
While a complete set of spectroscopic data for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
is not published in a single source, data for the closely related compound, 5-bromo-1H-

pyrrolo[2,3-b]pyridine, provides a valuable reference for characterization.[4]

Reference Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine:[4]

Technique Observed Data

¹H NMR (DMF-d₇)

δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H,

H6), 8.20 (d, J = 2.0 Hz, 1H, H4), 7.63 (t, J = 2.8

Hz, 1H, H2), 6.50 (m, 1H, H3)

¹³C NMR (DMF-d₇)
δ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2

(C2), 122.1 (C3a), 111.1 (C5), 100.0 (C3)

For 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, one would expect to see a singlet for the

methyl group in the ¹H NMR spectrum, and the signal for H4 would be absent. The chemical

shifts of the remaining protons would also be influenced by the presence of the methyl group.

PART 3: Applications in Drug Discovery and
Research
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[5] The pyridine

nitrogen and the pyrrole N-H group can form crucial bidentate hydrogen bonds with the hinge

region of the ATP-binding site of many kinases.[2]

Role as a Scaffold for Kinase Inhibitors
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Substituents on the 7-azaindole core, such as the bromo and methyl groups in 5-bromo-4-
methyl-1H-pyrrolo[2,3-b]pyridine, provide vectors for further chemical modification to achieve

potency and selectivity for specific kinase targets. The bromine atom at the 5-position is

particularly useful as it can participate in halogen bonding interactions or serve as a handle for

cross-coupling reactions to introduce larger and more complex moieties.
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Figure 3: Competitive Inhibition of Kinase Activity by a 7-Azaindole Derivative.

Therapeutic Potential
Derivatives of 7-azaindole have been investigated as inhibitors of a wide range of kinases

involved in cancer, inflammation, and other diseases. The specific substitution pattern of 5-
bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine makes it a valuable intermediate for the synthesis

of libraries of compounds to be screened against various kinase targets. The development of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body-img
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potent and selective kinase inhibitors remains a major focus of modern drug discovery, and

versatile building blocks like this compound are essential for these efforts.[5][6]

Conclusion
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest to the

medicinal chemistry community. Its systematic IUPAC name reflects the logical and hierarchical

rules of chemical nomenclature. While detailed, publicly available synthetic protocols and

complete spectroscopic data are somewhat limited, its structural features and the established

importance of the 7-azaindole scaffold firmly place it as a valuable building block in the quest

for novel kinase inhibitors and other targeted therapeutics. Further exploration of the synthetic

routes to this and related compounds, as well as the biological activities of their derivatives, will

undoubtedly continue to be a fruitful area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated
Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

5. 1150617-52-9|5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-
pyridine-iupac-name]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.bldpharm.com/products/1150617-52-9.html
https://www.researchgate.net/figure/Different-strategies-for-synthesis-of-7-azaindoles_fig2_337683935
https://www.benchchem.com/product/b1519350?utm_src=pdf-body
https://www.benchchem.com/product/b1519350?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2736357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2736357/
https://pdf.benchchem.com/1611/Benchmarking_the_synthesis_of_1_Acetyl_7_azaindole_against_other_methods.pdf
https://pdf.benchchem.com/189/An_In_depth_Technical_Guide_to_2_Amino_5_bromo_4_methylpyridine_Properties_Synthesis_and_Applications_in_Kinase_Inhibition.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3588463/
https://www.bldpharm.com/products/1150617-52-9.html
https://www.researchgate.net/figure/Different-strategies-for-synthesis-of-7-azaindoles_fig2_337683935
https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-pyridine-iupac-name
https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-pyridine-iupac-name
https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-pyridine-iupac-name
https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-pyridine-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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